Asocainol

Content Navigation

Researchers using conventional class I or IV antiarrhythmics in complex arrhythmia models face confounding variables when using drug cocktails. Asocainol (CAS 77400-65-8) overcomes this with intrinsic dual Na⁺/Ca²⁺ channel blockade. • Simultaneously suppresses fast Na⁺ currents and slow Ca²⁺ influx-ideal for high-throughput screening of multi-target cardiovascular agents. • Strong membrane stabilization and enantioselectivity provide a reliable positive control for phospholipid binding assays and 3D pharmacophore development. • Available as high-purity reference material with full analytical documentation.

CAS Number

Product Name

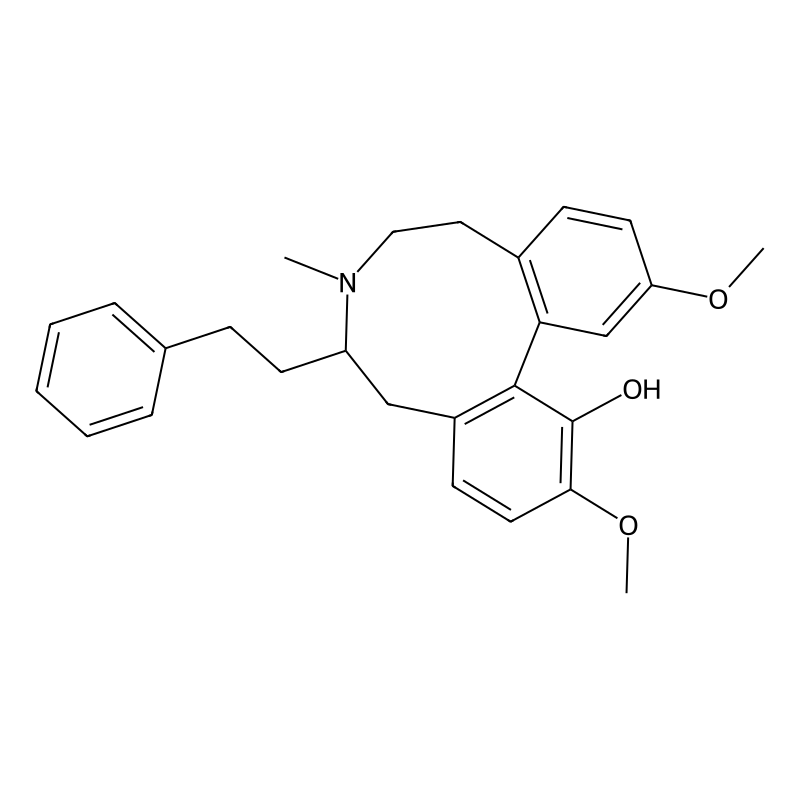

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Asocainol (CAS 77400-65-8) is a specialized antiarrhythmic compound characterized by its dual antagonistic effects on both fast inward sodium (Na+) channels and slow calcium (Ca2+) influx. Classified predominantly as a Class Ia antiarrhythmic agent with mixed Class IV properties, it reduces the maximum rate of action potential rise while simultaneously suppressing calcium-mediated rhythms. Its molecular structure (C27H31NO3) and amphiphilic nature allow it to strongly interact with phospholipid membranes, making it a critical reference material for electrophysiological assays, ion channel research, and the development of stereospecific cardiovascular therapeutics [1].

Research Fit

- Dual Na+ and Ca2+ channel modulation research fit

- High-lipophilicity drug-membrane interaction studies

- Stereochemical probe for cardiac Na+ channel SAR

- Atrial electrophysiology model context

Substituting Asocainol with conventional, single-mechanism antiarrhythmics—such as pure Class I agents (e.g., flecainide, lidocaine) or pure Class IV calcium channel blockers (e.g., verapamil)—fundamentally compromises experimental integrity in complex arrhythmia models. Generic substitution fails because standard agents cannot replicate Asocainol's intrinsic dual-inhibition profile within a single molecular scaffold. Using a cocktail of separate Na+ and Ca2+ blockers introduces confounding variables related to differing pharmacokinetic profiles, competitive binding, and unpredictable membrane-stabilizing effects. Furthermore, Asocainol's specific enantioselective binding kinetics provide a unique structural baseline for molecular modeling that cannot be approximated by structurally unrelated in-class substitutes [1].

Substitution Risk

- Selective Na+ or Ca2+ blockers may not replicate the dual-channel inhibitory phenotype.

- Marked lipophilicity difference from procainamide alters membrane partitioning and drug-lipid interaction profiles.

- Racemic mixture or opposite enantiomer may shift stereoselective assay response relative to the required enantiomeric form.

Dual Na+ and Ca2+ Channel Blockade

In isolated guinea pig papillary muscle assays, Asocainol functions as a mixed Class I/IV antiarrhythmic, exerting a concentration-dependent negative inotropic effect by inhibiting both the fast inward Na+ current and the slow Ca2+ influx. Unlike pure Class I agents which solely target sodium channels, or pure Class IV agents targeting calcium channels, Asocainol achieves simultaneous modulation of both pathways. This dual action significantly reduces the maximum rate of action potential rise while suppressing Ca2+-mediated rhythms in ventricular myocardium [1].

| Evidence Dimension | Simultaneous Na+ and Ca2+ channel inhibition |

| Target Compound Data | Dual Class I and Class IV antagonistic activity |

| Comparator Or Baseline | Pure Class I (e.g., lidocaine) or pure Class IV (e.g., verapamil) agents |

| Quantified Difference | Achieves combined reduction of action potential rise rate and Ca2+ influx within a single molecular entity |

| Conditions | Isolated guinea pig papillary muscles and ventricular myocardium electrophysiological assays |

Procuring a dual-action agent simplifies complex arrhythmia models by eliminating the need for multi-drug formulations and the associated confounding variables.

Phospholipid Membrane Stabilization

Asocainol demonstrates significant membrane-stabilizing properties driven by its interaction with phospholipid membranes. Studies evaluating cationic amphiphilic drugs show that the anti-excitatory potency of these compounds strongly correlates with their ability to reduce transition temperatures and inhibit 45Ca2+ binding to monomolecular layers of phosphatidylserine. Almost 80% of the variance in anti-excitatory potency among tested catamphiphilic compounds is accounted for by these drug-phospholipid interactions, positioning Asocainol as a highly effective membrane stabilizer compared to baseline amphiphilic drugs[1].

| Evidence Dimension | Correlation of anti-excitatory potency with phospholipid interaction |

| Target Compound Data | High membrane-stabilizing cardiodepressant potency linked to phospholipid binding |

| Comparator Or Baseline | Standard cationic amphiphilic drugs |

| Quantified Difference | ~80% of variance in anti-excitatory potency explained by phospholipid interaction |

| Conditions | Monomolecular layers of phosphatidylserine and Langendorff-preparations of guinea-pig hearts |

Its predictable and strong interaction with lipid membranes makes Asocainol a superior reference standard for assays evaluating the membrane-stabilizing effects of novel cardiovascular drugs.

Enantioselective Binding Kinetics

Asocainol exhibits distinct enantioselectivity, making it a critical tool for validating molecular models of antiarrhythmic drug action. Research into the enantioselectivity of Asocainol under various conditions reveals that its (+)- and (-)-enantiomers possess different binding kinetics and affinities for target receptors. This stereospecific interaction provides a rigorous baseline for checking the feasibility of molecular models, a feature often lacking in non-chiral or racemic-only antiarrhythmic comparators[1].

| Evidence Dimension | Stereospecific receptor binding kinetics |

| Target Compound Data | Distinct enantioselective binding profiles for (+)- and (-)-Asocainol |

| Comparator Or Baseline | Non-chiral antiarrhythmic agents |

| Quantified Difference | Provides measurable differential kinetic data between enantiomers for precise molecular modeling |

| Conditions | Enantioselective receptor binding assays and molecular modeling simulations |

Sourcing Asocainol is essential for chemoinformatics and structural biology teams requiring validated chiral models to study stereospecific ion channel blockade.

Dual-Mechanism Antiarrhythmic Screening Standard

Due to its mixed Class I and Class IV properties, Asocainol is the ideal reference compound for high-throughput screening assays aimed at discovering novel single-molecule, multi-target cardiovascular therapeutics. It allows laboratories to establish a reliable baseline for simultaneous Na+ and Ca2+ channel inhibition without the confounding effects of multi-drug cocktails [1].

Phospholipid Interaction Assay Positive Control

Leveraging its strong membrane-stabilizing potency, Asocainol serves as a reliable positive control in biophysical studies measuring the binding affinity of cationic amphiphilic drugs to phosphatidylserine layers and their subsequent cardiodepressant effects[2].

Stereospecific Molecular Modeling Template

The well-documented enantioselectivity of Asocainol makes it a preferred structural template for computational chemistry teams developing and validating 3D pharmacophore models of voltage-gated sodium and calcium channels. Procuring specific enantiomers of Asocainol enables precise calibration of in silico binding simulations[3].

Application Fit Matrix

References

- [1] Späh F. (1984). Asocainol, a new antiarrhythmic drug with natrium- and calcium-antagonistic effects on ventricular myocardium. Journal of Cardiovascular Pharmacology, 6(6), 1027-1035.

- [2] Girke S, Mohr K, Schrape S. (1989). Comparison between the activities of cationic amphiphilic drugs to affect phospholipid-membranes and to depress cardiac function. Biochemical Pharmacology, 38(15), 2487-2496.

- [3] Gödicke J, Herzig S, Mescheder A, Mohr K, Steinke F. (1992). Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action. Naunyn-Schmiedeberg's Archives of Pharmacology, 346(3), 345–351.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types